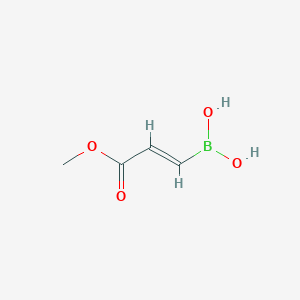

Acide (E)-(3-méthoxy-3-oxoprop-1-én-1-yl)boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Boronic acids are not found in nature .

Synthesis Analysis

Boronic acids are the products of the second oxidation of boranes . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . By treating diethylzinc with triethylborate, the highly air-sensitive triethylborane was obtained, and its slow oxidation in ambient air eventually provided ethylboronic acid . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis

Boronic acids are structurally unique because the sp2-hybridized boron atom possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry . The relative weakness of this through-space interaction originates from the long distance between the boron group and the aryl ring, causing the overlap and interaction between the empty boron 2pz acceptor orbital and the π-electron system on the aromatic ring to be weak .Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron . Alcohols can also be activated with boronic acid catalysts to form carbocation intermediates that can be trapped in selective Friedel–Crafts-type reactions with arenes and other nucleophiles .Physical And Chemical Properties Analysis

Boronic acids exhibit minimal bacteriostatic and antifungal activities . Boronic acid is likely to mediate antifungal actions at high concentrations over prolonged exposures . The estimated recovery values of the boronic acids were ranged from 97.1 to 105.7%, and precision, expressed as relative standard deviation, was below 2.0% and the linearity R2 was 0.98 based on UV response .Applications De Recherche Scientifique

Photophysique et Photochimie

Ce composé peut également avoir des applications en photophysique et en photochimie en raison de sa capacité à former des états excités aux propriétés intéressantes . Ces propriétés peuvent être exploitées dans la conception de photocatalyseurs ou de matériaux luminescents, élargissant ainsi son utilité au-delà de la synthèse chimique traditionnelle.

Recherche translationnelle

En recherche translationnelle, en particulier en spectrométrie de masse, l'acide (E)-(3-méthoxy-3-oxoprop-1-én-1-yl)boronique pourrait être utilisé comme standard ou réactif pour aider à l'identification et à la quantification des biomolécules . Son masse et son motif de fragmentation uniques peuvent contribuer au développement de nouvelles méthodes analytiques pour les applications de recherche clinique.

Mécanisme D'action

Target of Action

(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid, as a boronic acid derivative, primarily targets proteins and enzymes that have active site serines . It is also known to bind to diols and strong Lewis bases such as fluoride or cyanide anions . The compound’s interaction with these targets is crucial for its biological activity.

Mode of Action

The mode of action of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid involves the formation of reversible covalent complexes with its targets . This is a unique feature of boronic acids, allowing them to act as Lewis acids. At physiological pH, boronic acids have a vacant p orbital in their stable, neutral sp2 hybridized form that can readily accept an electron pair, making them very electrophilic .

Biochemical Pathways

(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid affects various biochemical pathways. It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The pharmacokinetics of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid involve its absorption, distribution, metabolism, and excretion (ADME). The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . .

Result of Action

The result of the action of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in organic synthesis, enabling the formation of complex organic compounds from simpler ones .

Action Environment

The action, efficacy, and stability of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid can be influenced by various environmental factors. For instance, boronic acids are sensitive to hydrolysis under mild acidic or basic conditions, as well as to protodeboronation, oxidation, and nucleophilic attack . Therefore, the environment in which this compound is used or stored can significantly impact its effectiveness and stability.

Safety and Hazards

Orientations Futures

Boronic acids are increasingly utilized in diverse areas of research . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Analyse Biochimique

Biochemical Properties

(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid plays a significant role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with serine proteases, where it acts as a reversible inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .

Additionally, (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid interacts with diol-containing biomolecules, such as carbohydrates and nucleotides, through the formation of boronate esters. This interaction is utilized in the development of sensors and diagnostic tools for detecting and quantifying biomolecules in biological samples .

Cellular Effects

(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the mitogen-activated protein kinase (MAPK) signaling pathway by inhibiting the activity of upstream kinases, leading to altered gene expression and cellular responses .

Furthermore, (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid has been observed to modulate cellular metabolism by inhibiting key metabolic enzymes, such as hexokinase and phosphofructokinase. This inhibition results in decreased glycolytic flux and altered energy production, which can impact cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic residues in biomolecules. This compound binds to the active site of enzymes, such as serine proteases, by forming a covalent bond with the serine residue, leading to enzyme inhibition .

Additionally, (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid can interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. This interaction is mediated through the formation of boronate esters with diol-containing residues in these proteins, which can alter their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid have been shown to change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods .

Long-term studies have demonstrated that (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and altered gene expression. These effects are dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes and modulate cellular processes .

At high doses, (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the formation of reactive intermediates during its metabolism .

Metabolic Pathways

(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid is involved in several metabolic pathways, including those related to carbohydrate and nucleotide metabolism. This compound interacts with enzymes such as hexokinase and phosphofructokinase, leading to the formation of boronate esters and inhibition of enzyme activity .

Additionally, (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid can affect metabolic flux by altering the levels of key metabolites, such as glucose-6-phosphate and fructose-1,6-bisphosphate. These changes can impact overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms, involving transporters such as organic anion transporters and glucose transporters .

Once inside the cell, (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. This localization is influenced by the presence of binding proteins and the formation of boronate esters with diol-containing biomolecules .

Subcellular Localization

The subcellular localization of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other regulatory proteins .

The targeting of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid to specific subcellular compartments is mediated by post-translational modifications and the presence of targeting signals. These modifications can include phosphorylation and glycosylation, which influence the compound’s localization and activity .

Propriétés

IUPAC Name |

[(E)-3-methoxy-3-oxoprop-1-enyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BO4/c1-9-4(6)2-3-5(7)8/h2-3,7-8H,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOJXYDZRSWEKF-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)